

The Discovery and Synthesis of ARN14974: A Potent Inhibitor of Acid Ceramidase

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Compound of Interest

Compound Name: ARN14974

Cat. No.: B605581

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An In-depth Technical Guide for Researchers and Drug Development Professionals

ARN14974 has emerged as a significant small molecule inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] Its discovery and characterization have provided a valuable chemical tool for studying the biological roles of acid ceramidase and a potential therapeutic lead for diseases associated with dysfunctional ceramide-mediated signaling.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **ARN14974**, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

ARN14974, also known as Acid Ceramidase Inhibitor 17a, was identified as a potent, systemically active inhibitor of intracellular acid ceramidase.[1][2] It belongs to the benzoxazolone carboxamide class of compounds.[1][2] The primary mechanism of action of **ARN14974** is the inhibition of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3] By blocking this enzymatic activity, **ARN14974** leads to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine.[1][4] This modulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P promotes cell survival and proliferation.[4][5][6]

The inhibition of acid ceramidase by **ARN14974** has been demonstrated to have significant biological effects. In cellular models, it has been shown to reduce the levels of sphingosine and

dihydroceramide in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages.[1] In vivo studies in mice have shown that intravenous administration of **ARN14974** (10 mg/kg) effectively reduces acid ceramidase activity in various organs, including the brain, liver, heart, lungs, and kidneys, and leads to an increase in pulmonary ceramide levels.[1]

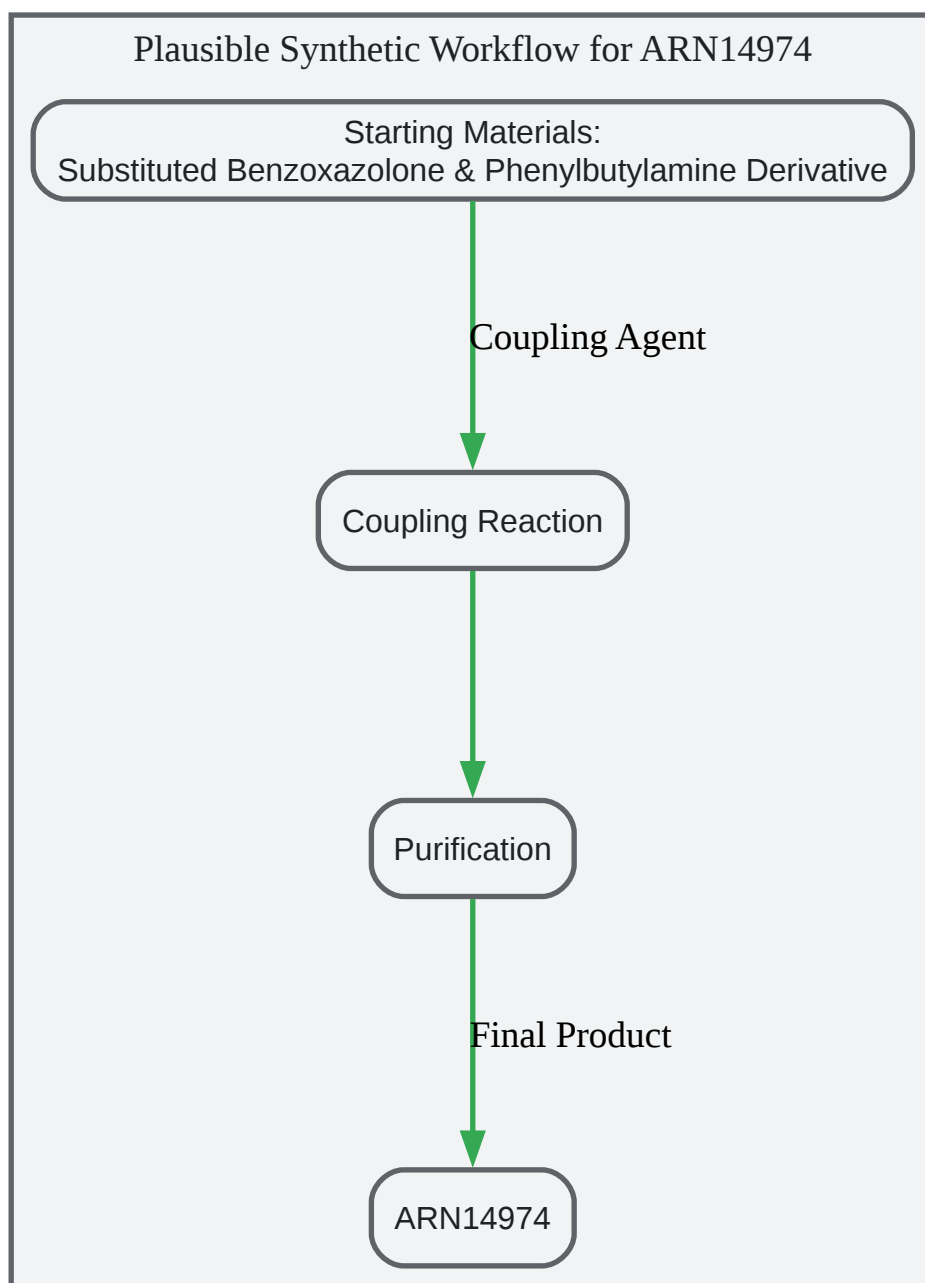
Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **ARN14974** is presented in the table below.

Property	Value	Reference
IUPAC Name	6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide	[1]
Molecular Formula	C ₂₄ H ₂₁ FN ₂ O ₃	[1]
Molecular Weight	404.4 g/mol	[1]
CAS Number	1644158-57-5	[1]
Appearance	Crystalline solid	[1]
IC ₅₀ (Acid Ceramidase)	79 nM	[1]
Solubility	DMF: 2 mg/ml; DMSO: 2 mg/ml	[1]

Synthesis of ARN14974

While the specific, detailed synthesis protocol for **ARN14974** is proprietary and not fully disclosed in the public domain, the general synthesis of related benzoxazolone carboxamides has been described.[7] The synthesis likely involves a multi-step process. A plausible synthetic workflow is outlined below.



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Caption: Plausible synthetic workflow for **ARN14974**.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments related to the characterization of **ARN14974**.

Acid Ceramidase Activity Assay (Fluorogenic)

This assay is used to determine the inhibitory potency of compounds against acid ceramidase.

Materials:

- Recombinant human acid ceramidase
- Fluorogenic ceramide substrate (e.g., RBM14-C12)
- Assay buffer (e.g., acetate buffer, pH 4.5)
- Test compounds (e.g., **ARN14974**) dissolved in DMSO
- 384-well microtiter plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- Add a solution of recombinant human acid ceramidase to each well of the 384-well plate.
- Add the diluted test compounds to the wells and incubate for a specified time at 37°C.
- Initiate the enzymatic reaction by adding the fluorogenic ceramide substrate to each well.
- Incubate the plate at 37°C for a defined period.
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition of acid ceramidase activity for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Sphingolipid Analysis

This protocol outlines the measurement of intracellular sphingolipid levels in response to treatment with **ARN14974**.

Materials:

- Cell line of interest (e.g., SW403 adenocarcinoma cells)
- Cell culture medium and supplements
- **ARN14974**
- Internal standards for sphingolipids
- Solvents for lipid extraction (e.g., methanol, chloroform)
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

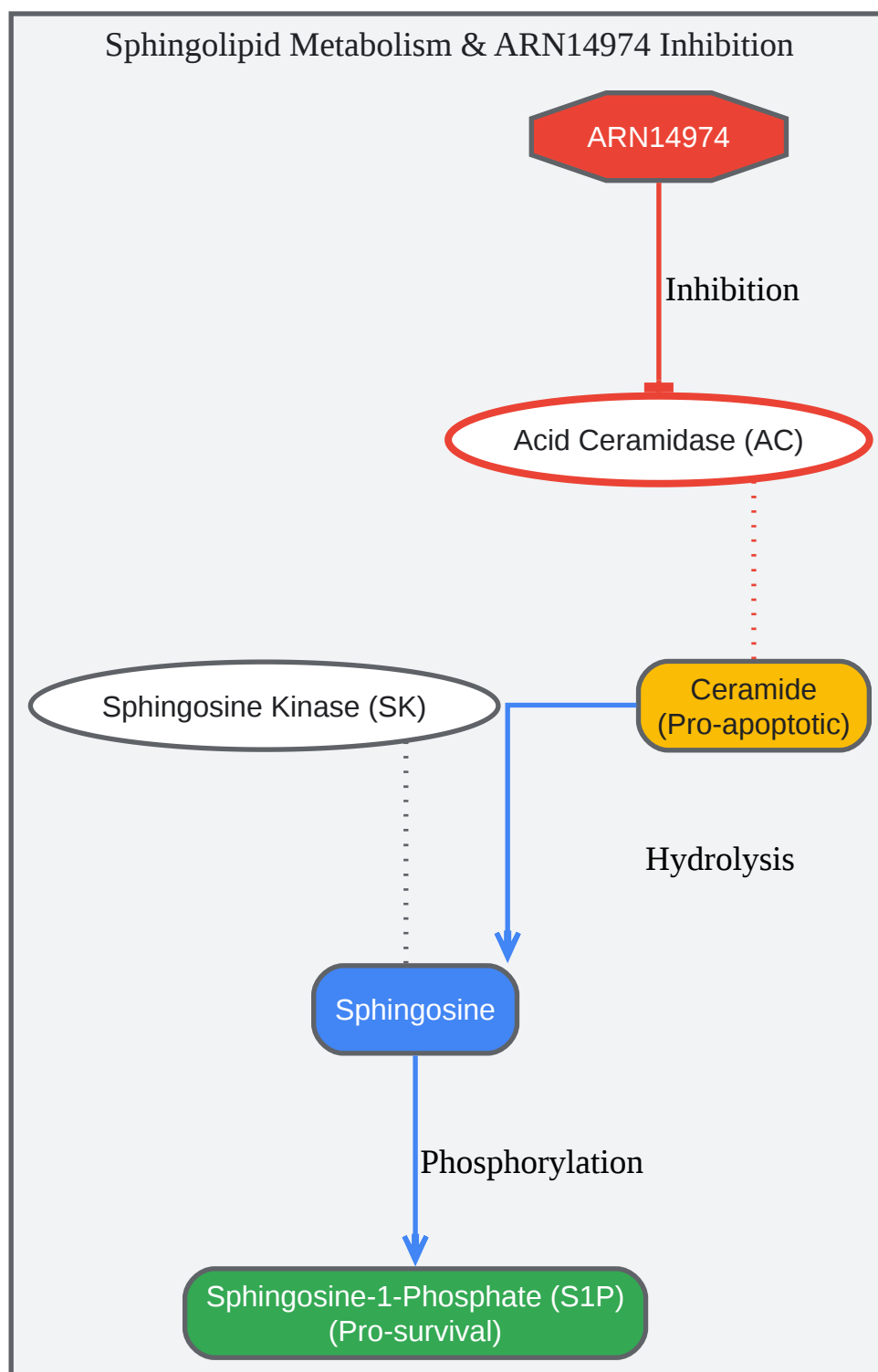
- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **ARN14974** or vehicle control for a specified duration.
- After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.
- Perform lipid extraction from the cell pellets using a suitable solvent system, after adding internal standards.
- Analyze the lipid extracts by LC-MS to quantify the levels of different sphingolipid species, including ceramide, sphingosine, and dihydroceramide.
- Normalize the sphingolipid levels to the total protein content or cell number.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Sphingolipid Metabolism and the Role of **ARN14974**

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for **ARN14974**.

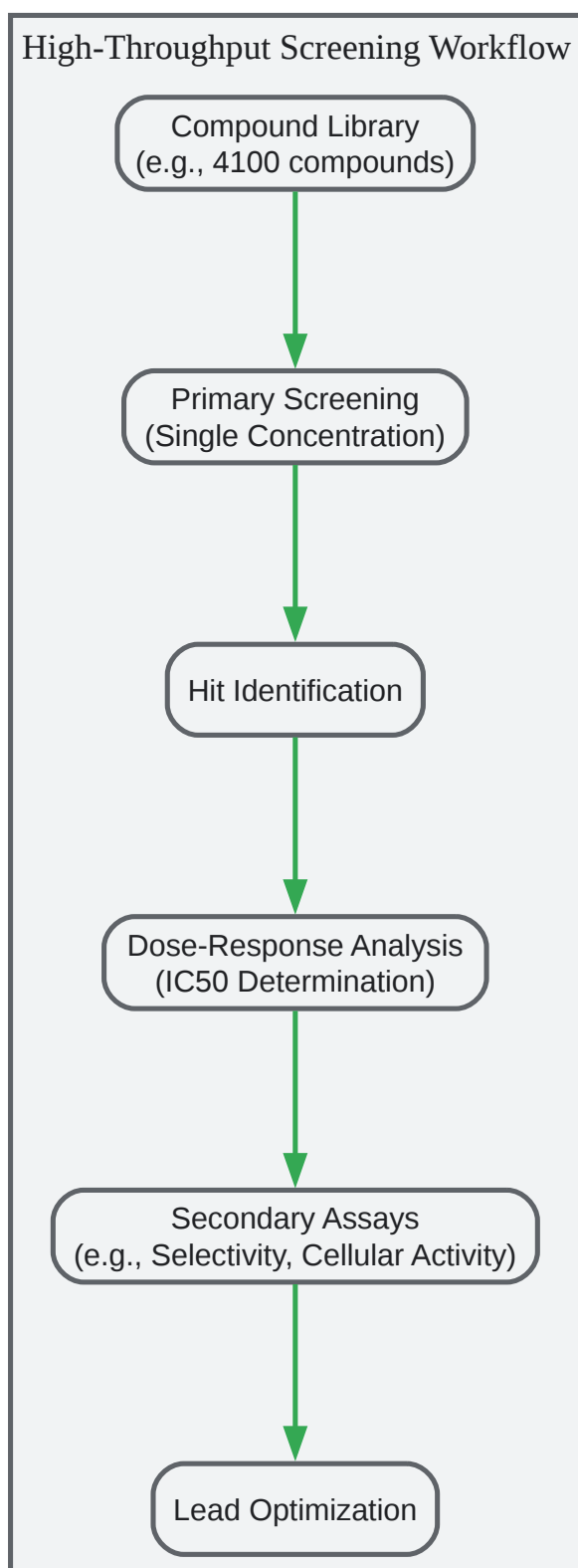


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Caption: Inhibition of Acid Ceramidase by **ARN14974**.

High-Throughput Screening Workflow for Acid Ceramidase Inhibitors

The discovery of novel acid ceramidase inhibitors often involves high-throughput screening of large compound libraries. The workflow for such a screen is depicted below.



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Caption: Workflow for AC inhibitor discovery.[8]

Conclusion

ARN14974 stands as a well-characterized and potent inhibitor of acid ceramidase. Its discovery has provided a valuable tool for dissecting the complexities of sphingolipid metabolism and its role in health and disease. The information presented in this guide, including its biological properties, synthetic considerations, and detailed experimental protocols, is intended to support further research and development efforts in this promising area of medicinal chemistry and chemical biology.

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